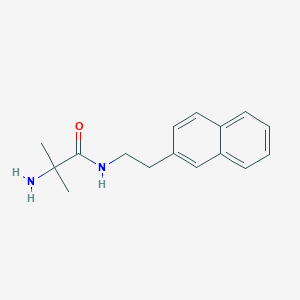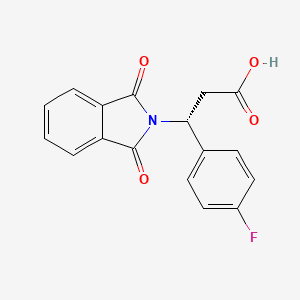![molecular formula C17H19N5O B7596052 3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)
3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one, also known as MPPI, is a chemical compound used in scientific research for its potential therapeutic properties. It belongs to the class of benzimidazole derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to reduce inflammation in animal models of arthritis and other inflammatory diseases. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one in lab experiments is its potential therapeutic properties. It has been found to have a number of beneficial effects on the body, including anti-inflammatory and anti-cancer properties. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to certain cell types, and more research is needed to determine its safety for use in humans.
Orientations Futures
There are a number of future directions for research on 3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one. One area of research is the development of more potent and selective inhibitors of COX-2 and HDACs. Another area of research is the development of more effective treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine the safety and efficacy of this compound for use in humans.
Méthodes De Synthèse
3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one can be synthesized using a variety of methods, including condensation reactions between piperidine, 4-methylpyrimidine-2-amine, and 2-amino-benzimidazole. Another method involves the reaction of 4-methylpyrimidine-2-carboxylic acid with piperidine and 2-aminobenzimidazole in the presence of a coupling agent.
Applications De Recherche Scientifique
3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one has been studied for its potential therapeutic properties in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-6-9-18-16(19-12)21-10-7-13(8-11-21)22-15-5-3-2-4-14(15)20-17(22)23/h2-6,9,13H,7-8,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGZHEAIISHHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B7595988.png)
![N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)


![methyl 2-[(4-ethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B7596015.png)
![2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B7596021.png)
![2-{4-allyl-5-[(3,4-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B7596029.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)



![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)
